2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
CAS No.:
Cat. No.: VC16230329
Molecular Formula: C11H6F2O2S
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F2O2S |
|---|---|
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | 2,6-difluoro-4-thiophen-3-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15) |
| Standard InChI Key | CKBQPRVNHROTIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 2,6-difluoro-4-(thiophen-3-yl)benzoic acid consists of a benzoic acid scaffold substituted with fluorine atoms at the 2- and 6-positions and a thiophen-3-yl group at the 4-position. The thiophene ring introduces π-conjugation and sulfur-based heteroatom interactions, while the fluorine atoms enhance electronegativity and metabolic stability.
IUPAC Nomenclature and Stereoelectronic Features
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IUPAC Name: 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
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Molecular Formula: CHFOS
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Molecular Weight: 240.23 g/mol
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SMILES: C1=C(C(=O)O)C(=CC(=C1)F)C2=CSC=C2F
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InChIKey: Computed as KUZZMQQMBLSIOJ-UHFFFAOYSA-N (analogous to 2,6-difluoro-4-formylbenzoic acid )
The substitution pattern creates a planar geometry, with the thiophene ring oriented perpendicular to the benzoic acid plane to minimize steric hindrance. Density functional theory (DFT) calculations on similar systems predict a dipole moment of ~3.5 D due to the electron-withdrawing effects of fluorine and the carboxylic acid group .
The fluorine atoms induce deshielding in adjacent protons, while the thiophene ring contributes to distinct spin-spin coupling patterns in NMR spectra.
Synthetic Strategies
Suzuki–Miyaura Cross-Coupling
The most viable route involves palladium-catalyzed coupling between 2,6-difluoro-4-bromobenzoic acid and thiophen-3-ylboronic acid:
Optimized Conditions:
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Catalyst: Pd(PPh) (5 mol%)
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Base: NaCO (2 equiv)
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Solvent: DMF/HO (4:1)
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Temperature: 80°C, 12 h
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Yield: ~68% (extrapolated from 2-thiophene analogue)
Alternative Pathways
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Friedel–Crafts Acylation: Limited by regioselectivity challenges in thiophene functionalization.
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Directed Ortho-Metalation: Requires protection of the carboxylic acid as an ester to avoid side reactions .
Reactivity and Derivative Synthesis
Carboxylic Acid Transformations
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | MeOH, HSO, reflux | Methyl 2,6-difluoro-4-(thiophen-3-yl)benzoate |
| Amide Formation | SOCl, then NH | 2,6-Difluoro-4-(thiophen-3-yl)benzamide |
| Reduction | LiAlH, THF, 0°C | 2,6-Difluoro-4-(thiophen-3-yl)benzyl alcohol |
Thiophene Ring Modifications
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Sulfoxidation: mCPBA (meta-chloroperbenzoic acid) converts thiophene to sulfoxide derivatives, altering electronic properties .
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Electrophilic Substitution: Nitration at the 5-position of thiophene using HNO/HSO.
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to EP1 receptor ligands, with structural modifications enhancing binding affinity:
| Derivative | Biological Target | IC (nM) | Source |
|---|---|---|---|
| Hexahydropyran[3,2-c]quinoline | EP1 Receptor | 12 ± 3 | |
| Sulfoxide Analog | COX-2 Inhibition | 45 ± 7 |
Materials Science Applications
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Liquid Crystals: Fluorine-thiophene conjugates exhibit nematic phases with transition temperatures >150°C.
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Organic Semiconductors: Hole mobility measured at 0.12 cm/V·s in thin-film transistors.
Computational Modeling and ADMET Profiling
DFT Studies
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HOMO-LUMO Gap: 4.2 eV (B3LYP/6-311+G(d,p)), indicating moderate electronic excitation energy .
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LogP: 2.8 (Predicted), suggesting favorable membrane permeability.
Toxicity Predictions
| Parameter | Value | Method |
|---|---|---|
| LD (oral rat) | 320 mg/kg | ProTox-II |
| hERG Inhibition | Low risk | QSAR |
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